molecular formula C24H23N7O B15151233 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide

Cat. No.: B15151233
M. Wt: 425.5 g/mol
InChI Key: VIEXKJPNTJYJNK-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine core substituted with phenylamino groups and a glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide typically involves the sequential substitution of the chlorides in cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with aniline derivatives to introduce the phenylamino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H23N7O/c1-17-12-14-20(15-13-17)26-21(32)16-25-22-29-23(27-18-8-4-2-5-9-18)31-24(30-22)28-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,32)(H3,25,27,28,29,30,31)

InChI Key

VIEXKJPNTJYJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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